Methyl 4-amino-3-hydroxybenzoate hydrochloride

Catalog No.
S3228857
CAS No.
499157-23-2
M.F
C8H10ClNO3
M. Wt
203.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-hydroxybenzoate hydrochloride

CAS Number

499157-23-2

Product Name

Methyl 4-amino-3-hydroxybenzoate hydrochloride

IUPAC Name

methyl 4-amino-3-hydroxybenzoate;hydrochloride

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H

InChI Key

UVNWERBBTPQNME-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N)O.Cl

Solubility

not available

Inhibition of Neuraminidase Enzyme

One of the key mechanisms by which Methyl AHBB may exert its antiviral effect is through the inhibition of the neuraminidase enzyme. Influenza viruses utilize neuraminidase to cleave sialic acid residues from infected cells, facilitating the release of progeny virions. Studies have shown that Methyl AHBB can bind to the neuraminidase enzyme, hindering its activity and consequently preventing the release of new viral particles. This mechanism is similar to that of established influenza neuraminidase inhibitors like oseltamivir ().

In vitro and in vivo Studies

Research suggests that Methyl AHBB exhibits antiviral activity against influenza A and B viruses in both in vitro (laboratory) and in vivo (animal) models. In vitro studies have demonstrated that Methyl AHBB can effectively reduce viral replication in cell cultures infected with influenza viruses.() In vivo studies in mice infected with influenza A virus have shown that Methyl AHBB treatment can improve survival rates and reduce lung viral titers.()

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as methyl 4-amino-3-hydroxybenzoate, is a synthetic compound with the molecular formula C8H10ClNO3C_8H_{10}ClNO_3 and a molecular weight of approximately 203.62 g/mol. This compound features a hydroxyl group, an amino group, and a methoxy group attached to a benzene ring, making it part of the larger family of benzoic acid derivatives. It is often utilized in biochemical research due to its potential pharmacological properties and its role in various

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amino Group Reactions: The amino group can undergo acylation or alkylation, allowing for the synthesis of derivatives with varied biological activities.
  • Reduction Reactions: The compound can be reduced to yield amines or alcohols depending on the conditions applied.

These reactions are significant for modifying the compound to enhance its biological activity or to create new derivatives for specific applications.

Research indicates that methyl 4-amino-3-hydroxybenzoate hydrochloride exhibits notable biological activities. It has been shown to inhibit the neuraminidase enzyme in the influenza virus, demonstrating potential as an antiviral agent . Additionally, compounds in this class are often studied for their anti-inflammatory and analgesic properties due to their structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs).

Several methods are available for synthesizing methyl 4-amino-3-hydroxybenzoate hydrochloride:

  • Direct Amination: Starting from methyl 4-hydroxybenzoate, an amine can be introduced via nucleophilic substitution.
  • Reduction of Nitro Compounds: Nitro derivatives of benzoic acid can be reduced to their corresponding amines, followed by methylation.
  • Chemical Modification: Existing compounds such as methyl 3-amino-4-hydroxybenzoate can be chemically modified through various reactions to yield the target compound.

These methods highlight the versatility of synthetic pathways available for producing this compound.

Methyl 4-amino-3-hydroxybenzoate hydrochloride has various applications, including:

  • Pharmaceuticals: As a potential drug candidate due to its antiviral properties.
  • Biochemical Research: Used as a reagent in studies involving enzyme inhibition and metabolic pathways.
  • Cosmetics: Incorporated into formulations for its skin-soothing properties.

The compound's diverse applications underscore its importance in both scientific research and commercial products.

Interaction studies have indicated that methyl 4-amino-3-hydroxybenzoate hydrochloride may interact with various biological molecules:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes like neuraminidase, which is crucial for viral replication.
  • Protein Binding: Studies suggest that it may bind to certain proteins, altering their function and potentially leading to therapeutic effects.

These interactions are critical for understanding how the compound can be effectively utilized in therapeutic contexts.

Methyl 4-amino-3-hydroxybenzoate hydrochloride shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Methyl 3-amino-4-hydroxybenzoate536-25-4Similar structure but different amino positioning
Methyl 3-amino-5-hydroxybenzoate67973-80-2Contains a hydroxyl group at a different position
Ethyl 4-amino-3-methoxybenzoate73368-41-9Methoxy group instead of hydroxyl
Methyl 2-amino-5-hydroxybenzoate1882-72-0Different amino positioning and additional hydroxyl

Methyl 4-amino-3-hydroxybenzoate hydrochloride is unique due to its specific placement of functional groups, which contributes to its distinct biological activity compared to these similar compounds. This specificity may influence its efficacy in various applications, particularly in pharmacology.

Dates

Modify: 2024-04-15

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